
1-(2,5-Dimethylphenyl)dodecan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5-Dimethylphenyl)dodecan-1-one is an organic compound with the molecular formula C20H30O It belongs to the class of aromatic ketones, characterized by the presence of a phenyl group substituted with two methyl groups at the 2 and 5 positions, and a dodecanone chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,5-Dimethylphenyl)dodecan-1-one can be synthesized through Friedel-Crafts acylation. This involves the reaction of 2,5-dimethylbenzoyl chloride with dodecane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: Industrial production of this compound may involve similar Friedel-Crafts acylation processes, but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Purification is often achieved through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: 1-(2,5-Dimethylphenyl)dodecan-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) can be used under controlled conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or diketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
1-(2,5-Dimethylphenyl)dodecan-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, although specific applications are still under research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,5-Dimethylphenyl)dodecan-1-one involves interactions with various molecular targets. The ketone group can participate in nucleophilic addition reactions, while the aromatic ring can undergo electrophilic substitution. These interactions can modulate biological pathways and chemical processes, making the compound useful in various applications.
Comparison with Similar Compounds
1-(2,5-Dimethylphenyl)undecan-1-one: Similar structure but with an undecane chain.
1-(2,5-Dimethylphenyl)nonan-1-one: Similar structure but with a nonane chain.
Uniqueness: 1-(2,5-Dimethylphenyl)dodecan-1-one is unique due to its specific chain length and substitution pattern, which confer distinct chemical and physical properties
Properties
CAS No. |
101493-88-3 |
|---|---|
Molecular Formula |
C20H32O |
Molecular Weight |
288.5 g/mol |
IUPAC Name |
1-(2,5-dimethylphenyl)dodecan-1-one |
InChI |
InChI=1S/C20H32O/c1-4-5-6-7-8-9-10-11-12-13-20(21)19-16-17(2)14-15-18(19)3/h14-16H,4-13H2,1-3H3 |
InChI Key |
LAYJKDXVCRNLGE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)C1=C(C=CC(=C1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





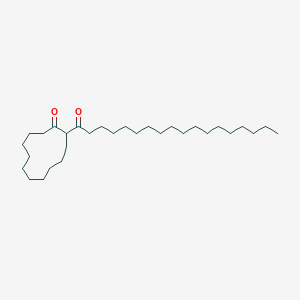
![5,6-Diphenylimidazo[2,1-b][1,3]thiazole](/img/structure/B14327446.png)
![(2E)-3-Methyl-N-[3-(triethoxysilyl)propyl]butan-2-imine](/img/structure/B14327449.png)
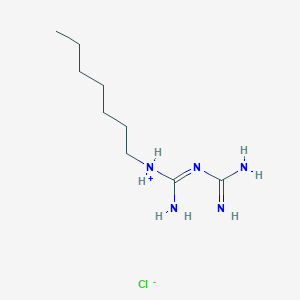
![Ethyl 2-cyano-3-[(prop-2-en-1-yl)amino]prop-2-enoate](/img/structure/B14327454.png)
![3H-Pyrazolo[4,3-c]quinolin-3-one, 2,5-dihydro-2-(5-methyl-2-thienyl)-](/img/structure/B14327456.png)

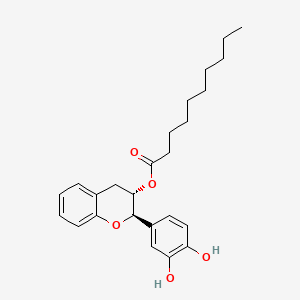
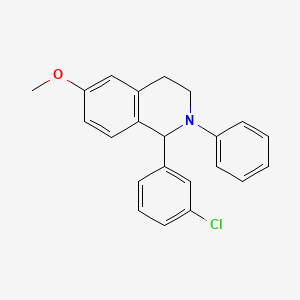
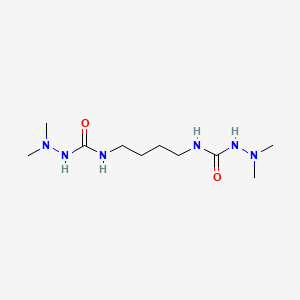
![Difluoro[(pentafluoroethyl)sulfanyl]amine](/img/structure/B14327483.png)
